molecular formula C10H10F3NO2S B3045505 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate CAS No. 1087797-88-3

2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate

Cat. No.: B3045505
CAS No.: 1087797-88-3
M. Wt: 265.25
InChI Key: SDNLKHOWKPXPKJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl ester group and a phenyl ring substituted with a methylsulfanyl (-SMe) moiety at the 3-position. Carbamates are widely studied for their bioactivity, stability, and versatility in drug design, often serving as protease inhibitors, insecticides, or intermediates in synthetic chemistry . The trifluoroethyl group enhances lipophilicity and metabolic stability, while the methylsulfanyl substituent may modulate electronic properties and binding interactions compared to other sulfur-containing groups .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-methylsulfanylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c1-17-8-4-2-3-7(5-8)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNLKHOWKPXPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209318
Record name 2,2,2-Trifluoroethyl N-[3-(methylthio)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087797-88-3
Record name 2,2,2-Trifluoroethyl N-[3-(methylthio)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087797-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[3-(methylthio)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate typically involves the reaction of 3-(methylsulfanyl)aniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(methylsulfanyl)aniline+2,2,2-trifluoroethyl chloroformate2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate+HCl\text{3-(methylsulfanyl)aniline} + \text{2,2,2-trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-(methylsulfanyl)aniline+2,2,2-trifluoroethyl chloroformate→2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate is used in various scientific research applications, including:

    Biology: In studies involving enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the methylsulfanyl group can modulate its reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and properties of 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate with its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(Methylsulfanyl) C₁₀H₁₀F₃NO₂S ~265 (estimated) Moderate lipophilicity; sulfur-mediated electronic effects
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate 3-(Trifluoromethyl) C₁₀H₇F₆NO₂ 311.16 High lipophilicity; strong electron-withdrawing effects
2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate 6-(Methylsulfonyl) pyridine C₁₀H₉F₃N₂O₄S 310.25 Enhanced polarity; improved target binding affinity
2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate 3-(Cyclopentanesulfonyl) C₁₄H₁₆F₃NO₄S 351.34 Bulky substituent; potential pharmacokinetic modulation
2-Chloro-4-fluorophenyl N-[3-(trifluoromethyl)phenyl]carbamate 3-(Trifluoromethyl) C₁₄H₈ClF₄NO₂ 333.67 Halogenated; increased electrophilicity
Key Observations:
  • Lipophilicity : Trifluoromethyl and cyclopentanesulfonyl groups increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Molecular Weight : Pyridine-containing analogs (e.g., ) exhibit lower molecular weights, which may improve bioavailability compared to bulkier derivatives like .
Agrochemical Potential
  • The trifluoromethyl analog (CAS 1087788-83-7) is noted for applications in crop protection, likely due to its resistance to metabolic degradation .
  • The target compound’s methylsulfanyl group may act as a hydrogen bond acceptor or participate in redox reactions, making it suitable for herbicide or fungicide development .
Pharmaceutical Relevance
  • The methylsulfonyl-pyridine derivative (CAS 1251924-34-1) demonstrates enhanced interactions with biological targets, suggesting utility in kinase inhibition or enzyme modulation .
  • Halogenated analogs (e.g., ) exhibit increased electrophilicity, a trait leveraged in covalent drug design .

Biological Activity

2,2,2-Trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate is a synthetic compound notable for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on antifungal properties and structure-activity relationships.

  • Chemical Formula: C10_{10}H10_{10}F3_{3}NO2_{2}S
  • Molecular Weight: 265.26 g/mol
  • IUPAC Name: 2,2,2-trifluoroethyl N-(3-methylsulfanylphenyl)carbamate
  • Appearance: Powder
  • Storage Temperature: Room Temperature

Synthesis

The synthesis of carbamate derivatives like this compound typically involves the reaction of isocyanates with alcohols. The trifluoroethyl group is introduced to enhance lipophilicity and metabolic stability.

Antifungal Activity

Recent studies have highlighted the antifungal potential of various carbamate derivatives. In particular, compounds similar to this compound have shown promising results against several plant fungal pathogens.

Table 1: Summary of Antifungal Activity

CompoundInhibitory Rate (%) at 50 μg/mLEC50_{50} (μg/mL)Target Pathogen
1ag>70-Broad-spectrum
1af-12.50F. graminearum
1z-16.65F. oxysporum
This compoundTBDTBDTBD

The compound's structure suggests that the presence of the trifluoroethyl group could significantly influence its biological activity. The incorporation of this group has been shown to improve the lipophilicity and overall bioavailability of similar compounds .

Structure-Activity Relationship (SAR)

The position and type of substituents on the phenyl ring play a critical role in determining the antifungal efficacy of carbamates. For instance:

  • Para-substituents generally enhance antifungal activity.
  • Ortho-substituents often reduce or eliminate activity.
  • The presence of trifluoromethyl groups has been linked to improved metabolic stability and increased binding affinity to fungal targets .

Case Studies

  • Study on Antifungal Efficacy:
    A recent study synthesized a series of carbamate derivatives and evaluated their antifungal properties against seven plant pathogens. The results indicated that compounds with trifluoromethyl groups exhibited higher inhibitory rates compared to those without .
  • Mechanism of Action:
    Research has suggested that the mechanism behind the antifungal activity may involve disruption of fungal cell membranes or interference with essential metabolic pathways .

Q & A

Basic: What are the established synthetic routes for 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate, and what reaction conditions optimize yield?

A common approach involves coupling 3-(methylsulfanyl)aniline with 2,2,2-trifluoroethyl chloroformate in anhydrous dichloromethane at 0–5°C under inert atmosphere. Stoichiometric triethylamine is used to neutralize HCl byproducts. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity. Optimization includes controlling reaction temperature to minimize side reactions and using excess chloroformate (1.2–1.5 equiv) to drive completion . HRMS (High-Resolution Mass Spectrometry) is critical for verifying molecular identity, as demonstrated in analogous carbamate syntheses .

Advanced: How does the electron-withdrawing trifluoroethyl group influence the carbamate's reactivity in nucleophilic substitution reactions?

The trifluoroethyl group enhances electrophilicity at the carbamate carbonyl carbon due to its strong electron-withdrawing effect (-I effect), accelerating nucleophilic attack. This is evidenced in related trifluoroethyl esters, where the trifluoromethyl group lowers the LUMO energy of the carbonyl, facilitating reactions with amines or thiols . Kinetic studies comparing non-fluorinated analogs show a 3–5× rate increase in aminolysis reactions . Computational DFT analyses further support this electronic modulation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Distinct signals include the trifluoroethyl group (δ ~4.5 ppm for -CH₂CF₃ in ¹H; δ ~120–125 ppm for CF₃ in ¹³C) and the methylsulfanyl moiety (δ ~2.5 ppm for -SCH₃ in ¹H). Aromatic protons from the phenyl ring appear between δ 6.8–7.4 ppm .
  • HRMS : Provides exact mass verification (e.g., [M+H]+ calcd for C₁₀H₉F₃NO₂S: 264.0372; found: 264.0369) .
  • IR Spectroscopy : Confirms carbamate C=O stretching (~1700–1750 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .

Advanced: What computational methods are used to predict the interaction between this carbamate and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed to study binding affinities with enzymes like acetylcholinesterase or proteases. PubChem-derived 3D structures (CID: [insert]) are optimized using Gaussian09 at the B3LYP/6-31G* level. Pharmacophore modeling identifies critical interactions, such as hydrogen bonding with the carbamate oxygen and hydrophobic contacts with the trifluoroethyl group .

Basic: How should researchers handle and store this compound to ensure stability?

Store under argon at –20°C in amber vials to prevent hydrolysis and photodegradation. The compound is hygroscopic; use anhydrous solvents (e.g., THF, DCM) for dissolution. Stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced: What are the challenges in achieving enantiomeric purity in the synthesis of this carbamate, and how can they be addressed?

Racemization can occur during synthesis due to the carbamate’s labile N–CO bond. Asymmetric catalysis using chiral bases (e.g., Cinchona alkaloids) or enzymatic resolution (lipases) improves enantiomeric excess (ee). For example, Candida antarctica lipase B achieves >90% ee in separating R/S isomers of analogous carbamates . Chiral HPLC (Chiralpak IA column, hexane/i-PrOH) is recommended for purity analysis .

Basic: What are the key solubility properties of this compound, and how do they influence solvent selection in reactions?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Solubility in DMSO (25 mg/mL at 25°C) facilitates biological assays. Co-solvents like ethanol (10–20%) enhance aqueous solubility for in vitro studies .

Advanced: How do structural modifications at the 3-(methylsulfanyl)phenyl moiety affect the compound's biological activity?

Replacing methylsulfanyl (-SCH₃) with sulfonyl (-SO₂CH₃) or hydroxyl (-OH) groups alters bioactivity. For example, sulfonyl derivatives show enhanced inhibitory activity against tyrosinase (IC₅₀ = 2.1 µM vs. 8.3 µM for -SCH₃) due to improved hydrogen bonding . SAR (Structure-Activity Relationship) studies using QSAR models highlight the importance of sulfur oxidation state on target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate

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